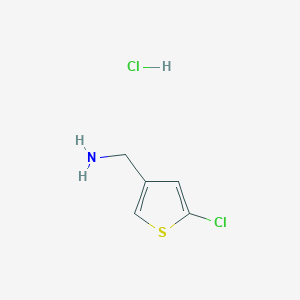

(5-Chlorothiophen-3-yl)methanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-chlorothiophen-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNS.ClH/c6-5-1-4(2-7)3-8-5;/h1,3H,2,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBYZUYHIUFMANA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60725545 | |

| Record name | 1-(5-Chlorothiophen-3-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60725545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1108712-55-5 | |

| Record name | 3-Thiophenemethanamine, 5-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1108712-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Chlorothiophen-3-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60725545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-chlorothiophen-3-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (5-Chlorothiophen-3-yl)methanamine Hydrochloride: Properties and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Chlorothiophene Scaffold in Medicinal Chemistry

The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its isosteric relationship with the benzene ring but possessing distinct electronic properties that can enhance biological activity and improve physicochemical parameters. The incorporation of a chlorine atom onto the thiophene ring further modulates its reactivity and lipophilicity, making chlorothiophene derivatives valuable intermediates in the synthesis of a wide array of pharmacologically active compounds.[1] (5-Chlorothiophen-3-yl)methanamine hydrochloride is a primary amine building block that combines the features of the chlorothiophene core with a reactive aminomethyl group, positioning it as a key starting material for the synthesis of diverse molecular architectures. This guide provides a comprehensive overview of its fundamental properties, plausible synthetic routes, and potential applications in drug discovery and development.

Physicochemical and Structural Properties

| Property | Value | Source |

| CAS Number | 1108712-55-5 | , |

| Molecular Formula | C₅H₇Cl₂NS | |

| Molecular Weight | 184.08 g/mol | |

| Predicted XlogP | 1.4 | |

| Appearance | White solid | |

| Storage | Inert atmosphere, Room Temperature |

Structural Elucidation and Spectroscopic Characterization

While specific experimental spectra for this compound are not publicly available, its structure can be confirmed using standard analytical techniques. Below are the expected spectroscopic features based on the analysis of analogous compounds.

1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the thiophene ring protons and the methylene and amine protons. The two non-equivalent protons on the thiophene ring would likely appear as doublets in the aromatic region. The methylene (-CH₂-) protons adjacent to the amine and the thiophene ring would appear as a singlet or a multiplet, and the amine protons (-NH₃⁺) would likely be a broad singlet.

13C NMR Spectroscopy: The carbon NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule. The carbon atoms of the thiophene ring would appear in the aromatic region, with the carbon atom bonded to the chlorine atom showing a characteristic shift. The methylene carbon would be found in the aliphatic region.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations of the primary ammonium salt in the region of 3200-2800 cm⁻¹. C-H stretching of the thiophene ring would be observed around 3100 cm⁻¹. The C=C stretching of the thiophene ring is expected in the 1600-1400 cm⁻¹ region. A C-Cl stretching vibration would also be present.

Mass Spectrometry: The mass spectrum of the free base (C₅H₆ClNS) would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Predicted mass-to-charge ratios for various adducts of the free base are available.[3]

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound is not widely published, plausible synthetic routes can be devised based on established organic chemistry transformations. Two logical approaches starting from commercially available precursors are outlined below.

Proposed Synthetic Pathway 1: Reductive Amination of 5-Chloro-3-thiophenecarboxaldehyde

This is a highly efficient and widely used method for the synthesis of amines.[4][5][6] The reaction proceeds via an imine intermediate which is then reduced in situ.

Figure 1: Proposed synthesis via reductive amination.

Experimental Protocol (Proposed):

-

Imine Formation: To a solution of 5-Chloro-3-thiophenecarboxaldehyde in a suitable solvent (e.g., methanol), an excess of ammonia or an ammonium salt like ammonium chloride is added. The reaction is stirred at room temperature to facilitate the formation of the imine intermediate.

-

Reduction: A reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is added portion-wise to the reaction mixture.[6] These reagents are selective for the reduction of the imine in the presence of the aldehyde. The reaction progress is monitored by TLC or LC-MS.

-

Work-up and Salt Formation: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed. The free amine is then converted to its hydrochloride salt by treatment with a solution of HCl in a suitable solvent like diethyl ether or isopropanol. The resulting solid is collected by filtration and dried.

Proposed Synthetic Pathway 2: Reduction of 5-Chloro-3-thiophenecarbonitrile

The reduction of a nitrile is another common method for the preparation of primary amines.

Figure 2: Proposed synthesis via nitrile reduction.

Experimental Protocol (Proposed):

-

Reduction: 5-Chloro-3-thiophenecarbonitrile is dissolved in a dry, inert solvent (e.g., diethyl ether or THF). A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is added carefully at a low temperature (e.g., 0 °C). Alternatively, catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon under a hydrogen atmosphere can be employed. The reaction is monitored for the disappearance of the starting material.

-

Work-up and Salt Formation: The reaction is cautiously quenched with water and a basic solution to precipitate the aluminum salts. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are dried and concentrated. The resulting free amine is converted to the hydrochloride salt as described in the previous method.

Applications in Drug Discovery and Development

The primary utility of this compound in the pharmaceutical industry is as a versatile building block for the synthesis of more complex molecules. The primary amine functionality serves as a key handle for a variety of chemical transformations.

Role as a Pharmaceutical Intermediate

The aminomethyl group can readily participate in reactions such as:

-

Amide bond formation: Acylation with carboxylic acids or their derivatives to form amides.

-

Sulfonamide formation: Reaction with sulfonyl chlorides to yield sulfonamides.

-

Secondary and Tertiary Amine Synthesis: Further alkylation or reductive amination to produce more substituted amines.[6]

-

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These transformations allow for the introduction of diverse functionalities and the construction of libraries of compounds for biological screening. The chlorothiophene moiety itself is a common feature in many biologically active molecules, contributing to their therapeutic effects.

Potential Therapeutic Areas

While specific drugs synthesized directly from this intermediate are not prominently documented, the chlorothiophene core is present in compounds investigated for a range of therapeutic applications, including:

-

Anticancer agents

-

Antiviral drugs

-

Antidepressants

-

Anti-inflammatory agents

The presence of the chlorine atom can influence the metabolic stability and receptor binding affinity of the final drug molecule.[1]

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during its handling and use.

Hazard Statements: [7]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements: [7]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. An inert atmosphere is recommended for storage to prevent degradation.[7]

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its combination of a reactive primary amine and a functionalized chlorothiophene core provides a platform for the creation of a wide range of novel compounds with potential therapeutic applications. While detailed experimental data on its physicochemical properties are sparse in the public domain, its basic characteristics and plausible synthetic routes can be confidently established from fundamental chemical principles and data on analogous structures. As the demand for novel heterocyclic compounds in medicine continues to grow, the importance of intermediates like this compound is set to increase.

References

-

PubChem. This compound. [Link]

-

PubChem. [5-(3-Chlorophenyl)thiophen-3-yl]methanamine. [Link]

-

Wikipedia. Reductive amination. [Link]

-

AllDeliveries Xpress. 1108712-55-5. [Link]

-

Wikipedia. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile. [Link]

-

YouTube. Reductive Amination: Mechanism & Examples. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

-

ResearchGate. Preparation of Thiophenes by Ring-Closure Reactions and from other Ring Systems. [Link]

-

PubChem. 3-Thiophenecarboxaldehyde. [Link]

-

MDPI. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. [Link]

-

Organic Chemistry Portal. Thiophene synthesis. [Link]

-

World Journal of Advanced Research and Reviews. Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]

-

ACS Publications. Structured Ternary Fluids Promote Crystallization and Detection of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (ROY) Metastable Polymorphs. [Link]

-

Mouser Electronics. 1108712 Phoenix Contact. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]

-

PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

- Google Patents. CN102504055B - Benzophenone initiating agent with aqueous reactivity and synthetic method thereof.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Thiophenemethanamine, 5-chloro-, hydrochloride (1:1) | 1108712-55-5 [chemicalbook.com]

- 3. PubChemLite - this compound (C5H6ClNS) [pubchemlite.lcsb.uni.lu]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. achmem.com [achmem.com]

An In-depth Technical Guide to (5-Chlorothiophen-3-yl)methanamine hydrochloride: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of (5-Chlorothiophen-3-yl)methanamine hydrochloride (CAS No: 1108712-55-5), a heterocyclic amine of significant interest in medicinal chemistry and drug discovery.[1][2] We will delve into its structural elucidation, propose a logical synthetic pathway based on established thiophene chemistry, and provide predicted characterization data to serve as a baseline for researchers. This document is designed to be a practical resource, explaining the causality behind methodological choices and providing a framework for the synthesis and analysis of this and related compounds.

Core Molecular Structure and Physicochemical Properties

This compound is a thiophene derivative characterized by a chlorosubstituent at the 5-position and a methanamine hydrochloride group at the 3-position. The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is a common scaffold in pharmaceuticals due to its bioisosteric relationship with the benzene ring and its versatile reactivity.

The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is often advantageous for handling, formulation, and biological testing.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1108712-55-5 | [1] |

| Molecular Formula | C₅H₇Cl₂NS | [1][2] |

| Molecular Weight | 184.09 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| SMILES | NCC1=CSC(Cl)=C1.Cl | |

| InChI Key | SBYZUYHIUFMANA-UHFFFAOYSA-N | [1] |

| Storage Conditions | Store at 0-8 °C, inert atmosphere | [2] |

Strategic Synthesis Pathway

The key precursor for this synthesis is 5-chlorothiophene-3-carbonitrile. This can be achieved through various methods, but a common approach involves the Vilsmeier-Haack reaction to introduce a formyl group, followed by conversion to a nitrile. However, a more direct, albeit challenging, route would be direct cyanation of a suitable thiophene derivative. A plausible multi-step synthesis is outlined below.

Caption: Retrosynthetic analysis for the target compound.

Proposed Experimental Protocol:

Step 1: Synthesis of 5-Chlorothiophene-3-carbonitrile from 3-Bromo-5-chlorothiophene

This step involves a nucleophilic substitution of the bromine atom with a cyanide group, a common transformation in organic synthesis.

-

Reaction Setup: To a dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-5-chlorothiophene (1.0 eq), copper(I) cyanide (1.2 eq), and a high-boiling point polar aprotic solvent such as DMF or NMP.

-

Reaction Conditions: Heat the reaction mixture to 140-160 °C and stir vigorously for 4-6 hours. The progress of the reaction should be monitored by TLC or GC-MS.

-

Work-up and Purification: After cooling to room temperature, quench the reaction by pouring it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Reduction of 5-Chlorothiophene-3-carbonitrile to (5-Chlorothiophen-3-yl)methanamine

The reduction of the nitrile to a primary amine is a standard procedure.

-

Reaction Setup: In a flask under an inert atmosphere, dissolve the 5-chlorothiophene-3-carbonitrile (1.0 eq) in a dry, ethereal solvent like THF.

-

Reducing Agent: Carefully add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄) (1.5 eq) in THF, to the nitrile solution at 0 °C.

-

Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Cautiously quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup). Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate. The filtrate is then dried and concentrated to yield the crude amine.

Step 3: Formation of the Hydrochloride Salt

-

Salt Formation: Dissolve the crude (5-Chlorothiophen-3-yl)methanamine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Acidification: Slowly bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.

Caption: Proposed synthetic workflow for the target compound.

Structural Characterization: Predicted Spectroscopic Data

Definitive structural confirmation relies on a combination of spectroscopic techniques. Below are the predicted data based on the structure of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple. The chemical shifts are influenced by the electron-withdrawing chlorine atom and the electron-donating sulfur atom.

-

~8.5-9.0 ppm (broad singlet, 3H): This signal corresponds to the protons of the ammonium group (-NH₃⁺). The broadness is due to quadrupolar relaxation and exchange with trace amounts of water.

-

~7.2-7.4 ppm (doublet, 1H): This is assigned to the proton at the C4 position of the thiophene ring.

-

~7.0-7.2 ppm (doublet, 1H): This signal corresponds to the proton at the C2 position of the thiophene ring. The coupling between the C2 and C4 protons will likely be a small meta-coupling.

-

~4.0-4.2 ppm (singlet, 2H): This signal is attributed to the methylene protons (-CH₂-) adjacent to the ammonium group.

¹³C NMR Spectroscopy

The carbon NMR will provide insight into the carbon framework of the molecule.

-

~140-145 ppm: Aromatic carbon C5 (attached to Cl).

-

~135-140 ppm: Aromatic carbon C3 (attached to the CH₂NH₃⁺ group).

-

~125-130 ppm: Aromatic carbon C2.

-

~120-125 ppm: Aromatic carbon C4.

-

~40-45 ppm: Methylene carbon (-CH₂-).

Mass Spectrometry

For the free base, (5-Chlorothiophen-3-yl)methanamine, high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would be the method of choice.

-

Predicted [M+H]⁺: The protonated molecule would show a characteristic isotopic pattern for the presence of one chlorine and one sulfur atom. The expected exact mass for C₅H₇³⁵ClNS⁺ would be approximately 148.0013.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

~2800-3100 cm⁻¹ (broad): N-H stretching vibrations of the primary ammonium group.

-

~1600-1650 cm⁻¹ and ~1500-1550 cm⁻¹: N-H bending vibrations.

-

~1400-1450 cm⁻¹: C=C stretching of the thiophene ring.

-

~700-800 cm⁻¹: C-Cl stretching vibration.

Applications in Drug Discovery and Medicinal Chemistry

Thiophene-containing compounds are prevalent in a wide array of pharmaceuticals. This compound serves as a valuable building block for introducing the 5-chlorothiophen-3-ylmethyl moiety into larger molecules. This can be particularly useful for:

-

Scaffold Hopping and Bioisosteric Replacement: The chlorothiophene ring can be used as a bioisostere for other aromatic systems, such as a dichlorophenyl group, to modulate pharmacokinetic and pharmacodynamic properties.

-

Structure-Activity Relationship (SAR) Studies: As a primary amine, it is readily amenable to a variety of coupling reactions (e.g., amide bond formation, reductive amination) to generate libraries of compounds for SAR exploration.

-

Fragment-Based Drug Discovery (FBDD): This molecule can be used as a fragment in FBDD campaigns to identify initial hits that can be grown into more potent lead compounds.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Hazard Statements: Based on supplier information, this compound is associated with warnings for being harmful if swallowed, causing skin irritation, causing serious eye irritation, and being harmful if inhaled.[2]

Conclusion

This compound is a key heterocyclic building block with significant potential in the field of drug discovery. This guide has provided a detailed overview of its structure, a plausible and detailed synthetic route, and predicted characterization data to aid researchers in their work. The strategic insights into its synthesis and characterization are intended to empower scientists to confidently utilize this and similar compounds in the development of novel therapeutics.

References

-

This compound (C5H6ClNS). PubChemLite. Available at: [Link]

- Intermediate synthesizing 5-chlorothiophene-3-carbo and preparation method thereof. Google Patents. CN102659757A.

-

Synthesis of methyl 3-amino-5-chloro-2-thiophenecarboxylate. PrepChem.com. Available at: [Link]

- Process for the preparation of 5-chloro-3-chlorosulphonyl-2-thiophene-carboxylic esters. Google Patents. EP0340472A1.

- A kind of method for preparing thiophene derivative chloromethylation product. Google Patents. CN101381362A.

Sources

An In-Depth Technical Guide to (5-Chlorothiophen-3-yl)methanamine hydrochloride: A Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chlorothiophen-3-yl)methanamine hydrochloride, with the CAS number 1108712-55-5, is a heterocyclic organic compound that has garnered interest within the field of medicinal chemistry.[1] Its structure, featuring a thiophene ring substituted with a chloromethylamine group, presents a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. Thiophene and its derivatives are known to be "privileged structures" in drug design, appearing in a wide array of approved drugs and clinical candidates.[2][3] This guide aims to provide a comprehensive overview of the available technical information for this compound, including its chemical properties, potential synthetic routes, and its prospective role in drug discovery, while also highlighting the current gaps in publicly available data.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the key properties of this compound based on available data from chemical suppliers.

| Property | Value | Source(s) |

| CAS Number | 1108712-55-5 | [1] |

| Molecular Formula | C₅H₇Cl₂NS | [1] |

| Molecular Weight | 184.08 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Purity | Typically ≥97% | [1] |

| InChI Key | SBYZUYHIUFMANA-UHFFFAOYSA-N | [1] |

Predicted Spectroscopic Data:

| Adduct | Predicted m/z |

| [M+H]⁺ | 147.99823 |

| [M+Na]⁺ | 169.98017 |

| [M-H]⁻ | 145.98367 |

Note: 'M' represents the parent molecule, (5-Chlorothiophen-3-yl)methanamine.

Synthesis and Reactivity

Detailed, peer-reviewed synthesis protocols for this compound are not extensively documented in publicly accessible literature. However, based on established principles of organic chemistry and known reactions for similar thiophene derivatives, a plausible synthetic pathway can be proposed.

A common strategy for the synthesis of aminomethylthiophenes involves the reduction of the corresponding thiophene-3-carbonitrile. This precursor, 5-chlorothiophene-3-carbonitrile, would be a key intermediate.

Hypothetical Synthesis Workflow

Caption: A plausible synthetic route to the target compound.

Step-by-Step Rationale:

-

Reduction of the Nitrile: The cyano group of 5-chlorothiophene-3-carbonitrile can be reduced to a primary amine using a variety of reducing agents. Common choices include lithium aluminum hydride (LiAlH₄) in an ethereal solvent or catalytic hydrogenation using a metal catalyst such as Raney nickel or palladium on carbon. The choice of reducing agent would depend on the desired reaction conditions and scale.

-

Formation of the Hydrochloride Salt: The resulting free amine, (5-Chlorothiophen-3-yl)methanamine, can then be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like diethyl ether or isopropanol. The salt form often provides improved stability and handling characteristics.

It is crucial to note that this proposed synthesis is based on general chemical principles and has not been verified through specific literature for this exact compound. Researchers should conduct their own optimization and characterization to validate this or any other synthetic route.

Role in Drug Discovery and Medicinal Chemistry

The thiophene nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][5] The presence of a chlorine atom and an aminomethyl group on the thiophene ring of this compound provides key reactive handles for further chemical modifications.

Potential Applications as a Building Block

This compound serves as a valuable starting material for the synthesis of more complex molecules. The primary amine can undergo a variety of reactions, including:

-

Amide formation: Acylation with carboxylic acids or their derivatives to form amides.

-

Sulfonamide formation: Reaction with sulfonyl chlorides to yield sulfonamides.

-

Reductive amination: Condensation with aldehydes or ketones followed by reduction to form secondary or tertiary amines.

-

N-Arylation/N-Alkylation: Formation of C-N bonds through various cross-coupling reactions or alkylation.

These transformations allow for the introduction of diverse functional groups and the exploration of a wide chemical space in the search for novel bioactive compounds.

Workflow for Library Synthesis

Caption: A generalized workflow for utilizing the compound in drug discovery.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water.

Conclusion and Future Perspectives

This compound is a chemical building block with significant potential in the field of medicinal chemistry. Its thiophene core, combined with reactive functional groups, makes it an attractive starting point for the synthesis of novel compounds with diverse pharmacological activities. However, a notable gap exists in the publicly available scientific literature regarding its specific synthesis, characterization, and application.

For researchers and drug development professionals, this presents both a challenge and an opportunity. The lack of detailed information necessitates initial exploratory work to establish robust synthetic and analytical methods. Conversely, this uncharted territory offers the potential for the discovery of novel intellectual property and the development of new therapeutic agents based on this versatile scaffold. Future research efforts should focus on the publication of detailed synthetic protocols, comprehensive spectroscopic characterization, and the exploration of its utility in the synthesis of biologically active molecules.

References

-

Buy Methyl 3-amino-5-chlorothiophene-2-carboxylate hydrochloride | 2228891-40-3. (n.d.). Retrieved from [Link]

-

Efficient synthesis of new 3-amino-4-cyanothiophene derivatives. (2020). Semantic Scholar. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

- Intermediate synthesizing 5-chlorothiophene-3-carbo and preparation method thereof. (2012). Google Patents.

-

First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (n.d.). MDPI. Retrieved from [Link]

-

Direct access to 2-aryl-3-cyanothiophenes by a base-catalyzed one-pot two-step three-component reaction of chalcones with benzoylacetonitriles and elemental sulfur. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

-

(5-chloro-1-benzothiophen-3-yl)methanamine hydrochloride. (n.d.). Retrieved from [Link]

- Method for synthesis of 5-chlorothiophene-2-carbonyl chloride. (2012). Google Patents.

-

[5-(3-Chlorophenyl)thiophen-3-yl]methanamine. (n.d.). PubChem. Retrieved from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Methanamine, hydrochloride. (n.d.). NIST WebBook. Retrieved from [Link]

-

Initial three-component synthesis of 3 aa. (n.d.). ResearchGate. Retrieved from [Link]

-

Therapeutic importance of synthetic thiophene. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

- Process for preparing rivaroxaban using novel intermediates. (2013). Google Patents.

-

Synthesis of Polysubstituted 3-Aminothiophenes from Thioamides and Allenes via Tandem Thio-Michael Addition/Oxidative Annulation and 1,2-Sulfur Migration. (2018). Organic Chemistry Portal. Retrieved from [Link]

- Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method. (n.d.). Google Patents.

-

5-Chlorothiophene-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

-

An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (n.d.). Retrieved from [Link]

-

5-CHLORO-1-BENZOTHIOPHENE-3-CARBONITRILE. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

-

An overview of benzo[b]thiophene-based medicinal chemistry. (2017). PubMed. Retrieved from [Link]

- Process for the synthesis of benzothiophenes. (n.d.). Google Patents.

-

(5-Chlorothiophen-2-yl)methanamine. (n.d.). PubChem. Retrieved from [Link]

- Synthesis method of 1-chloro-3-methoxy-5-methylbenzene. (n.d.). Google Patents.

-

5-Chloro-3,4-dihydro-1H-2-benzothiopyran. (n.d.). SpectraBase. Retrieved from [Link]

Sources

- 1. This compound [cymitquimica.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C5H6ClNS) [pubchemlite.lcsb.uni.lu]

- 5. Buy Methyl 3-amino-5-chlorothiophene-2-carboxylate hydrochloride | 2228891-40-3 [smolecule.com]

An In-depth Technical Guide to the Physicochemical Properties of (5-Chlorothiophen-3-yl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chlorothiophen-3-yl)methanamine hydrochloride is a primary amine hydrochloride salt containing a substituted thiophene ring. Thiophene derivatives are significant structural motifs in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The physicochemical properties of this compound are fundamental to its application in research and drug development, influencing aspects from reaction kinetics and solubility to bioavailability and formulation. This guide provides a detailed overview of the known physicochemical properties of this compound and presents standardized protocols for the experimental determination of key parameters.

Chemical Identity and Core Properties

This compound is identified by the CAS number 1108712-55-5.[1][2][3] Its structure features a chlorothiophene core with a methanamine hydrochloride substituent at the 3-position.

| Property | Value | Source |

| Molecular Formula | C₅H₇Cl₂NS | [4][5] |

| Molecular Weight | 184.09 g/mol | [5] |

| CAS Number | 1108712-55-5 | [1][2][3] |

| Predicted XlogP (free base) | 1.4 | [6] |

| Purity | Typically ≥97% | [1] |

Experimental Determination of Physicochemical Properties

Due to the limited availability of comprehensive experimental data in public literature, this section details authoritative methodologies for determining crucial physicochemical parameters. These protocols are designed to yield reliable and reproducible data essential for research and development.

Melting Point Determination

The melting point is a critical indicator of purity. For crystalline solids, a sharp melting range is indicative of high purity.

This method is a standard technique for determining the melting point of a solid.[7]

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[8] The packing is crucial and can be achieved by tapping the sealed end of the tube on a hard surface or by dropping it through a long glass tube.[8][9]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

-

Heating Rate: The sample is heated rapidly to a temperature approximately 20°C below the expected melting point. The heating rate is then reduced to about 1-2°C per minute to ensure thermal equilibrium.[8]

-

Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

For a related compound, (5-Chlorothiophen-2-yl)methanamine hydrochloride, a melting point of 148-152 °C has been reported, which can serve as a preliminary estimate.[10]

Caption: Workflow for Melting Point Determination.

Solubility Profile

Solubility is a critical parameter, especially in drug development, as it directly impacts bioavailability. The solubility of this compound should be determined in aqueous and relevant organic solvents.

The OECD Guideline for the Testing of Chemicals, Test No. 105, provides a standardized method for determining water solubility.[11][12] The flask method is suitable for substances with solubilities above 10⁻² g/L.[11]

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., deionized water, ethanol, DMSO) in a flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 20°C or 37°C) for a sufficient time to reach equilibrium. A preliminary test can determine the necessary equilibration time.[11]

-

Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.

-

Concentration Analysis: The concentration of the solute in the clear supernatant is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

Caption: Workflow for Solubility Determination (OECD 105).

Acid Dissociation Constant (pKa)

The pKa value is essential for predicting the ionization state of a molecule at a given pH, which affects its solubility, permeability, and receptor binding. As an amine hydrochloride, this compound will have a pKa associated with the protonated amine group.

Potentiometric titration is a highly accurate method for determining pKa values.[13][14]

-

Sample Preparation: A precise amount of this compound is dissolved in deionized water or a solution of known ionic strength to create a solution of known concentration.[13]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small increments.

-

pH Monitoring: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the protonated amine has been neutralized.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Partition Coefficient (LogP)

The partition coefficient between n-octanol and water (LogP) is a key measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

The shake-flask method is the traditional and most reliable method for LogP determination.[4][15]

-

Solvent Saturation: n-octanol and water (or a buffer of a specific pH for LogD determination) are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of (5-Chlorothiophen-3-yl)methanamine is dissolved in one of the phases (typically the one in which it is more soluble). The two phases are then mixed and shaken until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Concentration Analysis: The concentration of the compound in each phase is determined by a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would provide information on the number and connectivity of protons. Expected signals would include those for the two non-equivalent thiophene ring protons, the methylene (-CH₂-) protons, and the amine (-NH₃⁺) protons.

-

¹³C NMR: Would show distinct signals for each of the carbon atoms in the molecule, including the four unique carbons of the thiophene ring and the methylene carbon.

-

-

Infrared (IR) Spectroscopy:

-

Would reveal the presence of key functional groups. Characteristic peaks would be expected for N-H stretching of the ammonium group (typically a broad band around 3000 cm⁻¹), C-H stretching of the thiophene ring, and C-S stretching vibrations.

-

-

Mass Spectrometry (MS):

-

Would confirm the molecular weight of the free base (149.00 g/mol for C₅H₆ClNS). The fragmentation pattern could provide further structural information. PubChem predicts a monoisotopic mass of 146.99095 Da for the free base.[6]

-

Conclusion

The physicochemical properties of this compound are fundamental to its effective use in scientific research and drug discovery. While some basic information is available, a comprehensive experimental characterization of its melting point, solubility, pKa, and LogP is crucial. The standardized protocols outlined in this guide provide a framework for obtaining this critical data, ensuring accuracy and reproducibility. This information will empower researchers to better understand the behavior of this compound and to make informed decisions in their experimental designs and development pathways.

References

-

Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. [Link]

-

Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

Bergström, C. A. S., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

University of Calgary, Department of Chemistry. (n.d.). Melting point determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]

-

ChemBK. (n.d.). (5-Chlorothiophen-2-yl)methanamine hydrochloride. Retrieved from [Link]

-

Allschoolabs. (n.d.). This compound - 97%, high purity , CAS No.1108712-55-5. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C5H6ClNS). Retrieved from [Link]

Sources

- 1. This compound [cymitquimica.com]

- 2. 1108712-55-5|this compound|BLD Pharm [bldpharm.com]

- 3. Buy Online - this compound - 97%, high purity , CAS No.1108712-55-5 - We Deliver Worldwide [allschoolabs.com]

- 4. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. achmem.com [achmem.com]

- 6. PubChemLite - this compound (C5H6ClNS) [pubchemlite.lcsb.uni.lu]

- 7. thinksrs.com [thinksrs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. (5-Chlorothiophen-2-yl)methanamine hydrochloride [chembk.com]

- 11. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google ブックス [books.google.co.jp]

- 12. filab.fr [filab.fr]

- 13. benchchem.com [benchchem.com]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

Spectroscopic data for (5-Chlorothiophen-3-yl)methanamine hydrochloride

An In-depth Technical Guide to the Spectroscopic Profile of (5-Chlorothiophen-3-yl)methanamine hydrochloride

This document provides a comprehensive, predictive analysis of the spectroscopic characteristics of this compound. Given the limited availability of public domain experimental spectra for this specific compound, this guide leverages foundational spectroscopic principles and comparative data from analogous thiophene derivatives to construct a reliable, predictive framework for researchers, scientists, and professionals in drug development. Thiophene and its derivatives are significant scaffolds in medicinal chemistry, known for their diverse biological activities.[1] A thorough understanding of their spectroscopic properties is paramount for unambiguous identification, purity assessment, and structural elucidation during the research and development process.

Molecular Structure and Predicted Spectroscopic Overview

This compound possesses a substituted thiophene ring, a key heterocyclic motif. The structure includes a chlorosubstituent at the 5-position and a methanamine hydrochloride group at the 3-position. Each feature imparts distinct and predictable signatures across various spectroscopic techniques.

-

¹H NMR: Will reveal the arrangement of protons on the thiophene ring and the aminomethyl side chain.

-

¹³C NMR: Will identify all unique carbon environments within the molecule.

-

Infrared (IR) Spectroscopy: Will confirm the presence of key functional groups, such as the amine hydrochloride, the aromatic thiophene ring, and the C-Cl bond.

-

Mass Spectrometry (MS): Will determine the molecular mass and provide structural information through fragmentation patterns, including a characteristic isotopic pattern from the chlorine atom.

Below is the chemical structure of the compound, which will serve as the basis for all subsequent spectroscopic predictions.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of hydrogen atoms in a molecule. The predicted spectrum of this compound in a solvent like D₂O or DMSO-d₆ would exhibit distinct signals for the thiophene ring protons, the methylene (-CH₂-) protons, and the ammonium (-NH₃⁺) protons.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale & Comparative Insights |

| Thiophene H-2 | 7.2 - 7.4 | Doublet (d) | 1H | The proton at position 2 is coupled to the proton at position 4. Its chemical shift is influenced by the adjacent sulfur atom and the distant chlorine. |

| Thiophene H-4 | 7.0 - 7.2 | Doublet (d) | 1H | The proton at position 4 is coupled to the proton at position 2. It is adjacent to the aminomethyl substituent. |

| Methylene (-CH₂-) | ~4.0 - 4.3 | Singlet (s) or Broad Singlet | 2H | These protons are adjacent to the electron-withdrawing ammonium group and the thiophene ring, shifting them downfield. In D₂O, coupling to NH protons is absent. |

| Ammonium (-NH₃⁺) | ~8.5 - 9.5 | Broad Singlet (br s) | 3H | The protons on the nitrogen appear as a broad signal due to quadrupolar relaxation and exchange. This signal will disappear upon D₂O exchange. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube.

-

Homogenization: Vortex the sample until the solid is completely dissolved.

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire a standard ¹H NMR spectrum (e.g., using a 400 or 500 MHz instrument). A typical experiment uses a 30° pulse and a relaxation delay of 1-2 seconds.

-

Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule. The predicted proton-decoupled ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Comparative Insights |

| Thiophene C-5 | 125 - 130 | This carbon is directly attached to the electronegative chlorine atom, causing a downfield shift. Data for 2-chlorothiophene shows a similar range.[2] |

| Thiophene C-3 | 140 - 145 | The carbon bearing the aminomethyl substituent. Its chemical shift is influenced by both the substituent and its position in the heterocyclic ring. |

| Thiophene C-2 | 124 - 128 | An aromatic CH carbon adjacent to the sulfur atom. |

| Thiophene C-4 | 122 - 126 | The second aromatic CH carbon, typically found in a similar region to other unsubstituted thiophene carbons. |

| Methylene (-CH₂-) | 40 - 45 | This aliphatic carbon is attached to the nitrogen atom and the thiophene ring, placing it in this characteristic region. For comparison, the methyl carbon in methylamine hydrochloride is at ~25 ppm.[3] |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in ~0.7 mL of deuterated solvent.

-

Data Acquisition:

-

Use the same locked and shimmed sample from the ¹H NMR experiment.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This requires a larger number of scans than ¹H NMR due to the low natural abundance of ¹³C.

-

Typical acquisition parameters include a 45° pulse angle and a relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |

| ~3100 | C-H Stretch (Aromatic) | Medium | Characteristic of C-H bonds on the thiophene ring.[4] |

| 2800 - 3000 | N-H Stretch (Ammonium) | Strong, Broad | The N-H stretching in primary amine salts appears as a very broad band in this region.[5] |

| ~2950 | C-H Stretch (Aliphatic) | Medium | Corresponds to the methylene (-CH₂-) group. |

| 1550 - 1600 | N-H Bend (Ammonium) | Strong | Asymmetric and symmetric bending vibrations of the -NH₃⁺ group. |

| 1450 - 1550 | C=C Stretch (Thiophene Ring) | Medium-Strong | Aromatic ring stretching vibrations. Thiophene derivatives show several bands in this region.[4] |

| 1000 - 1200 | C-N Stretch | Medium | Stretching vibration of the carbon-nitrogen bond. |

| 700 - 800 | C-Cl Stretch | Strong | The carbon-chlorine bond stretch typically appears in this region of the fingerprint. |

| 650 - 750 | C-S Stretch | Weak-Medium | Characteristic of the thiophene ring. |

Experimental Protocol: IR Spectroscopy (ATR Method)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid this compound powder onto the crystal.

-

Pressure Application: Lower the press arm to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Workflow for acquiring an ATR-IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) in positive ion mode would be ideal, detecting the protonated free base.

Predicted Mass Spectrum Data (ESI+)

The detected species would be the free base, [(5-Chlorothiophen-3-yl)methanamine + H]⁺. The molecular formula of the free base is C₅H₆ClNS.

| m/z (predicted) | Ion | Comments |

| 148.0 | [M+H]⁺ | Molecular ion peak for the ³⁵Cl isotope. This corresponds to the protonated free base. |

| 150.0 | [M+H]⁺ | Isotope peak for the ³⁷Cl isotope. Expected to be approximately one-third the intensity of the m/z 148 peak. |

| 131.0 | [M-NH₂]⁺ | Loss of the amino group from the molecular ion. |

| 117.0 | [M-CH₂NH₂]⁺ | Loss of the aminomethyl radical. |

PubChemLite predicts a monoisotopic mass of 146.99095 Da for the free base, with a prominent [M+H]⁺ adduct at m/z 147.99823.[6]

Predicted Fragmentation Pathway

The primary fragmentation would likely involve the loss of the aminomethyl group or cleavage of the thiophene ring.

Caption: A simplified predicted fragmentation pathway for the molecular ion.

Experimental Protocol: Mass Spectrometry (LC-MS with ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through an HPLC system (LC-MS).

-

Ionization: Use positive ion mode ESI. Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve a stable signal.

-

Mass Analysis: Acquire data across a relevant mass range (e.g., m/z 50-500) using a mass analyzer like a quadrupole or time-of-flight (TOF).

-

Fragmentation (MS/MS): To confirm fragmentation, perform a product ion scan on the precursor ion (m/z 148). This involves isolating the precursor ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. By applying fundamental principles of NMR, IR, and MS, and drawing comparisons with structurally related thiophene derivatives, we have established a set of expected spectral data. These predictions, summarized in the tables above, serve as a robust reference for researchers to confirm the identity, purity, and structure of this compound in a laboratory setting. The provided experimental protocols offer a standardized approach to acquiring high-quality data. As with any predictive analysis, experimental verification remains the gold standard, and this guide is intended to be a powerful tool to facilitate that process.

References

-

Al-Yasari, R. K. (2016). Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences. [Link]

-

Sone, T., & Abe, Y. (1961). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the Chemical Society of Japan, 34(10), 1361-1366. [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]

-

PubChemLite. * this compound (C5H6ClNS)*. [Link]

-

Margl, L., et al. (2001). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000883). [Link]

-

Dwivedi, A. R., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1835-1857. [Link]

-

PubChem. [5-(3-Chlorophenyl)thiophen-3-yl]methanamine. [Link]

-

NIST. Methanamine, hydrochloride - IR Spectrum. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Chlorothiophene(96-43-5) 13C NMR [m.chemicalbook.com]

- 3. Methylamine hydrochloride(593-51-1) 13C NMR spectrum [chemicalbook.com]

- 4. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 5. Methanamine, hydrochloride [webbook.nist.gov]

- 6. PubChemLite - this compound (C5H6ClNS) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to (5-Chlorothiophen-3-yl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (5-Chlorothiophen-3-yl)methanamine hydrochloride, a key building block in modern medicinal chemistry. We will delve into its fundamental properties, synthesis, handling, and significance in the development of novel therapeutic agents.

Core Molecular Attributes

This compound is a substituted thiophene derivative valued in synthetic chemistry for its utility as a versatile intermediate. The presence of a chlorothiophene moiety makes it a valuable component in the design of various bioactive molecules.[1]

Chemical Structure & Identification

The structural integrity of a synthesis-driven research program relies on the unambiguous identification of its core reagents. The structure of this compound is presented below, detailing the arrangement of its constituent atoms.

Physicochemical Properties

A precise understanding of a compound's physicochemical properties is critical for its application in experimental design, from reaction setup to purification and storage.

| Property | Value | Source |

| Molecular Formula | C₅H₇Cl₂NS | [2][3][4] |

| Molecular Weight | 184.09 g/mol | [3] |

| CAS Number | 1108712-55-5 | [2][4] |

| Appearance | White solid | [4] |

| Storage Temperature | 0-8 °C, under inert atmosphere | [3][4] |

Role in Medicinal Chemistry & Drug Discovery

The incorporation of chlorine into molecular scaffolds is a well-established strategy in drug design. Chlorine substitution can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and receptor binding affinity. Over 88% of pharmaceuticals in the United States rely on chlorine chemistry in their synthesis.[5]

The subject compound, with its reactive amine group and substituted thiophene ring, serves as a crucial starting material or intermediate. Thiophene-containing compounds are of significant interest due to their broad range of biological activities.

Synthesis & Handling

General Synthetic Workflow

The following diagram illustrates a conceptual pathway for the synthesis of functionalized amines, which can be adapted for this specific compound.

Sources

- 1. (5-Chlorothiophen-2-yl)methanamine hydrochloride [myskinrecipes.com]

- 2. This compound [cymitquimica.com]

- 3. achmem.com [achmem.com]

- 4. 3-Thiophenemethanamine, 5-chloro-, hydrochloride (1:1) | 1108712-55-5 [chemicalbook.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

Biological significance of thiophene-containing compounds

An In-Depth Technical Guide to the Biological Significance of Thiophene-Containing Compounds

Abstract

The thiophene nucleus, a five-membered sulfur-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry. Its unique physicochemical properties, including its aromaticity and ability to engage in various intermolecular interactions, have rendered it a "privileged scaffold" in drug discovery. This guide provides a comprehensive exploration of the multifaceted biological significance of thiophene-containing compounds. We will delve into their diverse therapeutic applications, dissect their underlying mechanisms of action, and provide insights into their synthesis and structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical pharmacophore.

Introduction: The Thiophene Moiety as a Privileged Pharmacophore

The story of thiophene in science began with its discovery by Viktor Meyer in 1882 as a contaminant in benzene derived from coal tar.[1] Its structural resemblance to benzene, with a sulfur atom replacing a vinyl group, allows it to act as a bioisostere for the phenyl ring, a strategy often employed in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties.[1] This bioisosteric relationship, coupled with the electron-rich nature of the thiophene ring, enhances its ability to interact with a wide array of biological targets.[1]

The significance of the thiophene moiety is underscored by its presence in numerous FDA-approved drugs across various therapeutic areas.[1][2] In fact, between 2013 and 2023, thiophene-containing molecules ranked fourth among sulfur-containing new drug approvals in the United States.[1][3] This track record solidifies its status as a validated and highly valuable scaffold for the development of novel therapeutics.

This guide will navigate the expansive landscape of thiophene's biological relevance, from its role in combating infectious diseases and cancer to its impact on inflammatory processes and neurological disorders.

The Broad Spectrum of Biological Activities

Thiophene derivatives have demonstrated a remarkable diversity of biological activities, a testament to their structural versatility. The following sections will highlight their prominence in key therapeutic areas.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Thiophene-containing compounds have emerged as a promising class of antimicrobials with activity against a range of pathogens.[4]

-

Antibacterial Agents: Thiophene derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[5] For instance, certain thiophene derivatives have demonstrated bactericidal effects against colistin-resistant Acinetobacter baumannii and Escherichia coli.[5] The proposed mechanism for some of these compounds involves increasing bacterial membrane permeability.[5] Furthermore, specific thiophene-based heterocycles have shown potent activity against Clostridium difficile and methicillin-resistant Staphylococcus aureus (MRSA).[6][7]

-

Antifungal Agents: Several antifungal drugs, such as tioconazole and sertaconazole, incorporate a thiophene ring, highlighting its importance in combating fungal infections.[1][8]

Anticancer Activity

The fight against cancer has been significantly advanced by the development of targeted therapies, and thiophene derivatives have played a crucial role in this arena.[9][10] Their mechanisms of action are diverse and target various hallmarks of cancer.

Key anticancer mechanisms of thiophene-containing compounds include:

-

Kinase Inhibition: Many thiophene-based drugs target kinases, which are critical regulators of cell signaling pathways involved in cancer cell proliferation and survival.[1]

-

Topoisomerase Inhibition: Some derivatives act by inhibiting topoisomerases, enzymes essential for DNA replication and repair in cancer cells.[9][10]

-

Tubulin Interaction: Disruption of microtubule dynamics through interaction with tubulin is another mechanism by which thiophene compounds can induce cancer cell death.[9][10]

-

Induction of Apoptosis: Thiophene derivatives can trigger programmed cell death (apoptosis) in cancer cells, often through the activation of reactive oxygen species (ROS).[9][10]

Raltitrexed is an example of an FDA-approved anticancer drug that contains a thiophene moiety.[1][11]

Anti-inflammatory Activity

Chronic inflammatory diseases represent a significant global health burden.[12] Thiophene-based compounds have been extensively investigated as anti-inflammatory agents, with several approved drugs in clinical use.[13][14]

The primary mechanism of action for many anti-inflammatory thiophene derivatives is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[12][13] These enzymes are key players in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes. Marketed non-steroidal anti-inflammatory drugs (NSAIDs) like tiaprofenic acid and tenoxicam feature a thiophene core.[1][13]

Neurological and Psychiatric Disorders

The ability of small molecules to cross the blood-brain barrier (BBB) is a critical prerequisite for treating central nervous system (CNS) disorders. The lipophilic nature of the thiophene ring often contributes to enhanced BBB penetration.[1] This property has facilitated the development of several thiophene-containing drugs for neurological and psychiatric conditions.

-

Antipsychotics: Olanzapine, a widely prescribed atypical antipsychotic, contains a thieno[b][1][13]diazepine core.[1]

-

Anticonvulsants: Tiagabine, an antiepileptic drug, utilizes a thiophene ring in its structure.[1]

-

Neurodegenerative Diseases: Thiophene derivatives are being explored for their potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's diseases.[3] Their multi-targeting potential includes modulating the aggregation of amyloid-β, inhibiting acetylcholinesterase, and alleviating oxidative stress.[3]

Mechanisms of Action: A Deeper Dive

The biological effects of thiophene-containing compounds are a direct consequence of their interactions with specific molecular targets. Understanding these mechanisms is paramount for rational drug design.

Enzyme Inhibition

As previously mentioned, a significant number of thiophene derivatives exert their therapeutic effects by inhibiting enzymes. The planarity of the thiophene ring can contribute to effective binding within the active sites of these enzymes.[1]

Diagram: Generalized Enzyme Inhibition by a Thiophene Derivative

Caption: Thiophene derivative competing with the endogenous substrate for the enzyme's active site.

Receptor Modulation

Thiophene-containing ligands can act as agonists or antagonists at various receptors. The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions.[1] For example, the antiplatelet drugs clopidogrel and ticlopidine, which are thiophene derivatives, act by antagonizing the P2Y12 receptor on platelets.[1]

Synthesis of Biologically Active Thiophene Compounds

The synthesis of thiophene derivatives is a well-established field in organic chemistry, with several named reactions providing versatile routes to a wide range of substituted thiophenes.

Key Synthetic Methodologies

-

Gewald Aminothiophene Synthesis: This is a multicomponent reaction that provides a straightforward route to 2-aminothiophenes, which are valuable building blocks for many biologically active compounds.[15]

-

Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring.

-

Hinsberg Synthesis: This reaction is used to synthesize thiophene carboxylic acid derivatives from 1,2-dicarbonyl compounds and dialkyl thiodiacetate.[16]

Exemplary Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene

This protocol provides a general procedure for the Gewald synthesis.

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, combine equimolar amounts of an α-methylene ketone (or aldehyde), an α-cyano ester (e.g., ethyl cyanoacetate), and elemental sulfur in a suitable solvent such as ethanol.

-

Catalyst Addition: Add a catalytic amount of a base, such as morpholine or diethylamine, to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and pour it into ice-water. The precipitated product is then collected by filtration.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired 2-aminothiophene derivative.

Diagram: Gewald Aminothiophene Synthesis Workflow

Caption: Step-by-step workflow for the Gewald synthesis of 2-aminothiophenes.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a thiophene derivative and its biological activity is crucial for optimizing lead compounds. SAR studies involve systematically modifying the structure of a parent compound and evaluating the impact on its efficacy and selectivity.

Table 1: General SAR Observations for Biologically Active Thiophene Derivatives

| Structural Feature | Impact on Biological Activity |

| Position of Substitution | The biological activity is highly dependent on the position of substituents on the thiophene ring (e.g., C2, C3, C4, C5).[10][17] |

| Nature of Substituents | The introduction of various functional groups, such as carboxylic acids, esters, amines, and amides, can significantly influence the compound's interaction with its biological target and its pharmacokinetic properties.[12][13] |

| Bioisosteric Replacement | Replacing a phenyl ring with a thiophene ring can alter metabolic stability, binding affinity, and physicochemical properties.[1] |

| Fusion with Other Rings | Fusing the thiophene ring with other heterocyclic systems can lead to novel compounds with enhanced or different biological activities. |

Future Perspectives and Conclusion

The journey of thiophene from a coal tar impurity to a privileged scaffold in medicinal chemistry is a testament to the power of chemical diversity in drug discovery. The broad and potent biological activities of thiophene-containing compounds ensure their continued relevance in the development of new medicines.

Future research in this area will likely focus on:

-

Development of Novel Synthetic Methodologies: Creating more efficient and environmentally friendly methods for synthesizing complex thiophene derivatives.[15]

-

Exploration of New Biological Targets: Identifying and validating new molecular targets for thiophene-based therapeutics.

-

Overcoming Drug Resistance: Designing novel thiophene analogs that can circumvent existing drug resistance mechanisms, particularly in cancer and infectious diseases.

-

Multi-target Drug Design: Leveraging the versatility of the thiophene scaffold to design single molecules that can modulate multiple targets, a promising strategy for complex diseases like neurodegenerative disorders.[3]

References

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. [Link]

-

Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed. [Link]

-

The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies. [Link]

-

Thiophene-containing compounds with antimicrobial activity. PubMed. [Link]

-

Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Future Medicinal Chemistry. [Link]

-

Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. MDPI. [Link]

-

A Review on Anticancer Activities of Thiophene and Its Analogs. Bentham Science. [Link]

-

A Review on Anticancer Activities of Thiophene and Its Analogs. ResearchGate. [Link]

-

Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. Bentham Science. [Link]

-

A Review on Anticancer Activities of Thiophene and Its Analogs. PubMed. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. R Discovery. [Link]

- Thiophene-Based Compounds with Potential Anti-Inflamm

-

Thiophene-Based Compounds. Encyclopedia MDPI. [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Chemical Health Risks. [Link]

-

Synthesis, properties and biological activity of thiophene: A review. Semantic Scholar. [Link]

-

Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research. [Link]

-

Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. PubMed. [Link]

-

Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. Taylor & Francis Online. [Link]

-

Biological Activities of Thiophenes. Encyclopedia.pub. [Link]

-

Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Taylor & Francis. [Link]

-

Thiophene-based derivatives as anticancer agents: An overview on decade's work. PubMed. [Link]

-

Novel thiophene derivatives as Anti-inflammatory agents. Journal of Pharmaceutical Science and Bioscientific Research. [Link]

-

Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor.org. [Link]

-

Therapeutic importance of synthetic thiophene. PubMed Central. [Link]

-

Synthesis, Properties, and Biological Applications of Thiophene. Royal Society of Chemistry. [Link]

-